REACTION_CXSMILES
|
[F:1][C:2]1([F:21])[CH2:7][CH2:6][C:5]([C:14]2[CH:15]=[N:16][C:17]([CH3:20])=[N:18][CH:19]=2)([C:8](N(OC)C)=[O:9])[CH2:4][CH2:3]1.[CH3:22][Mg+].[Br-]>C1COCC1>[F:21][C:2]1([F:1])[CH2:3][CH2:4][C:5]([C:8](=[O:9])[CH3:22])([C:14]2[CH:19]=[N:18][C:17]([CH3:20])=[N:16][CH:15]=2)[CH2:6][CH2:7]1 |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by saturated NH4Cl at 0° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×50 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (EtOAc: petroluem ether=1:3˜3:2)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CCC(CC1)(C=1C=NC(=NC1)C)C(C)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 mg | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |